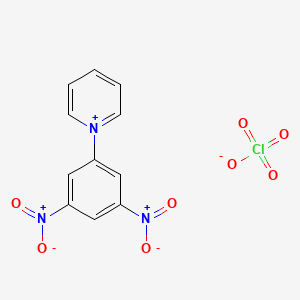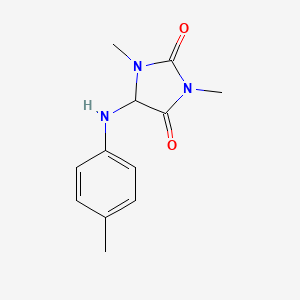
3,3',3''-Phosphanetriyltributanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-Phosphinetriyltributanenitrile is a phosphorus-containing ligand with the molecular formula C12H18N3P. It is used in various chemical reactions and industrial applications due to its unique properties as a ligand in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphinetriyltributanenitrile typically involves the reaction of phosphorus trichloride with butanenitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of 3,3’,3’'-Phosphinetriyltributanenitrile follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-Phosphinetriyltributanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
3,3’,3’'-Phosphinetriyltributanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-Phosphinetriyltributanenitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic systems, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Another phosphorus-containing ligand with similar applications in catalysis.
Tri-n-butylphosphine: Used in similar chemical reactions and industrial processes
Uniqueness
3,3’,3’'-Phosphinetriyltributanenitrile is unique due to its specific nitrile groups, which provide distinct reactivity and coordination properties compared to other phosphine ligands. This uniqueness makes it valuable in specialized catalytic applications and research .
Properties
CAS No. |
64581-11-9 |
|---|---|
Molecular Formula |
C12H18N3P |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
3-[bis(1-cyanopropan-2-yl)phosphanyl]butanenitrile |
InChI |
InChI=1S/C12H18N3P/c1-10(4-7-13)16(11(2)5-8-14)12(3)6-9-15/h10-12H,4-6H2,1-3H3 |
InChI Key |
IZJBFHOQDSRQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)P(C(C)CC#N)C(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


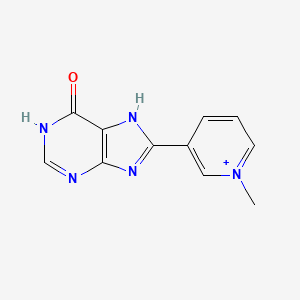
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
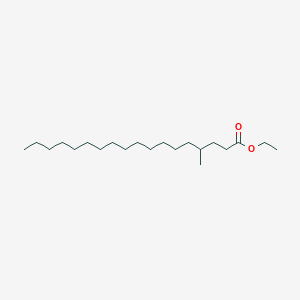
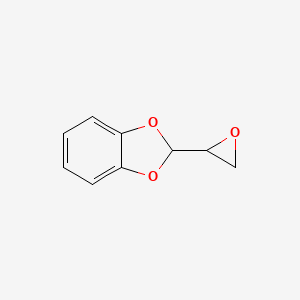




![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
